2-(2-oxopyridin-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h1-9H,10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLYRAIYMOGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The N-phenylacetamide scaffold serves as a versatile platform for drug discovery.
Efficacy and Pharmacokinetic Profiles
Key Observations
Substituent-Driven Target Selectivity :
- Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Enhance cytotoxicity via membrane disruption or apoptosis induction.
- Heterocyclic Extensions (e.g., benzoxazolone in or triazin in ): Improve binding affinity to proteins like TSPO or multi-target enzymes (AChE/Aβ).
- Aromatic Hydrophobic Groups (e.g., naphthalenyloxy in ): Promote interactions with ion channels (TRPM4) or enhance blood-brain barrier penetration (e.g., NBMP in ).
Pharmacokinetic Trends :
- Therapeutic Potential: The diarylpyrimidine derivative () shows exceptional potency against HIV-1 RT, highlighting its suitability for antiviral development. The triazin hybrid () demonstrates multi-target efficacy in Alzheimer’s models, a rare feature among N-phenylacetamide analogs.
Preparation Methods
Formation of the Pyridone Core
The 2-oxopyridin-1-yl group is synthesized via cyclocondensation reactions. A representative protocol involves reacting cyanoacetamide derivatives with acetylacetone in ethanol under reflux. For instance, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile reacts with acetylacetone in the presence of triethylamine (0.7 equivalents) to yield 4,6-dimethyl-2-oxopyridin-1(2H)-yl derivatives. Conventional heating at reflux for 10–12 hours achieves yields of 82–86%, while ultrasonic irradiation at 60°C reduces reaction time to 1–2 hours with yields exceeding 90%.
Amide Bond Formation
The pyridone intermediate is coupled to N-phenylacetamide using carbodiimide reagents. A patented method for related acetamides employs hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) or dimethylformamide (DMF). Key parameters include:
This method emphasizes purity control, with isolation conducted at 5–10°C over 10–15 hours to obtain the α-form crystal.
Ultrasonically Assisted Cyclocondensation
Ultrasound technology significantly enhances the efficiency of pyridone synthesis. Comparative studies demonstrate superior outcomes compared to conventional methods:
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction Time (Pyridone Formation) | 10–12 hours | 1–2 hours |
| Yield | 82–86% | 90–95% |
| Purity | 95–97% | 98–99% |
The ultrasonic method accelerates the cyclocondensation of N-cyanoacetamide derivatives with acetylacetone by improving mass transfer and reaction homogeneity. Ethanol serves as the optimal solvent, while triethylamine facilitates deprotonation. Post-reaction neutralization with dilute HCl yields crystalline products requiring minimal purification.
Coupling Reactions Using OxymaPure/DIC
Adapted from advanced peptide synthesis, this method employs OxymaPure (ethyl cyano(hydroxyimino)acetate) and N,N'-diisopropylcarbodiimide (DIC) for amide bond formation. The protocol involves:
Activation of Carboxylic Acids
The pyridone-bearing carboxylic acid (e.g., 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoic acid) is activated using OxymaPure/DIC in DMF at room temperature.
Coupling with Aniline Derivatives
Activated intermediates react with N-methylaniline in the presence of diisopropylethylamine (DIEA). Ultrasonic irradiation at 30°C reduces coupling time from overnight to 1–2 hours, achieving yields of 92–95%.
| Amino Acid Ester | Conventional Yield (%) | Ultrasonic Yield (%) |
|---|---|---|
| Glycine methyl ester | 83 | 93 |
| Alanine ethyl ester | 81 | 95 |
| Valine tert-butyl ester | 80 | 94 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Carbodiimide Method : Ideal for large-scale API production due to high crystallinity and purity.
-
Ultrasonic Cyclocondensation : Preferred for rapid pyridone synthesis but requires specialized equipment.
-
OxymaPure/DIC Coupling : Offers mild conditions for acid-sensitive substrates but incurs higher reagent costs .
Q & A
Q. Which crystallization conditions favor high-resolution X-ray structures of this compound?
- Solvent systems : Ethanol/water (7:3) or DCM/hexane gradients.
- Temperature : Slow cooling from 60°C to 4°C over 48 hours.
- Additives : 5% glycerol improves crystal lattice stability.
Data collection at synchrotron facilities (λ = 0.9–1.0 Å) resolves electron density maps for ambiguous regions .
Tables
Q. Table 1. Comparative Synthesis Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| CuSO₄·NaAsc | DMF | 80 | 85 | 98 | |
| Fe⁰ | EtOH/H₂O | 60 | 47 | 95 | |
| None | Toluene | 110 | 62 | 90 |
Q. Table 2. Key Biological Activities Reported
| Assay Type | Target | IC₅₀/MIC (μM) | Model System | Reference |
|---|---|---|---|---|
| Anticancer | HeLa cells | 12.4 | MTT assay | |
| Antimicrobial | S. aureus | 8.7 | Broth dilution | |
| Anti-inflammatory | COX-2 inhibition | 35.2 | RAW 264.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
